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Compound of Interest |

2-Amino-1-(2,5-dimethylfuran-3-
Compound Name:
yl)ethan-1-one

Cat. No.: B13595308

Get Quote

Executive Summary & Strategic Rationale

The target scaffold, 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one, represents a specific

class of cathinone bioisosteres where the traditional phenyl ring is replaced by a 2,5-
dimethylfuran moiety. In the context of drug discovery and neuropharmacology, these
molecules are primarily investigated for their activity at Monoamine Transporters (MATS)—
specifically the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Critical Scientific Context: While the furan ring offers unique lipophilicity and steric properties
compared to the phenyl ring of cathinone, it introduces a metabolic liability. Furan rings are
often metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) into
reactive cis-2-butene-1,4-dial intermediates, which can cause hepatotoxicity. Therefore, this
assay development guide prioritizes not just potency screening (MAT inhibition), but also early-
stage metabolic stability and cytotoxicity profiling to filter out toxic liabilities early.
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Physicochemical Characterization & Compound
Management[1]

Before initiating biological screening, the physicochemical behavior of the furan-ketone-amine
scaffold must be established to prevent false negatives due to precipitation or degradation.

Solubility & Stability Profiling

The 2,5-dimethylfuran moiety increases lipophilicity (Predicted LogP ~1.9-2.2), making these
compounds prone to aggregation in aqueous buffers.

¢ Solubility Protocol:
o Stock Solution: Dissolve neat powder in 100% DMSO to 10 mM.

o Quality Control: Verify solubility via nephelometry. If precipitation occurs at <100 pM in
assay buffer (HBSS), add 0.01% Pluronic F-127.

 Stability Warning: The

-keto amine motif is susceptible to dimerization (pyrazine formation) in basic conditions.

o Requirement: Maintain assay buffers at pH 7.4. Avoid storing compound stocks in
agueous buffers for >4 hours.

Primary Screening: Monoamine Transporter (MAT)
Uptake Assay

Objective: Quantify the potency (IC50) of derivatives in inhibiting the uptake of
neurotransmitters by DAT, NET, and SERT. Methodology: Fluorescence-based
Neurotransmitter Uptake Assay using the substrate ASP+ (4-(4-(dimethylamino)styryl)-N-
methylpyridinium). This is a safer, high-throughput alternative to radioligand (

H-DA) assays.

Assay Principle
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ASP+ is a fluorescent organic cation that mimics the structure of dopamine and
norepinephrine. It is actively transported into cells by DAT and NET. Inside the cell, its
fluorescence quantum yield increases upon binding to intracellular lipids/proteins. Inhibitors
(test compounds) reduce the rate of fluorescence increase.

Detailed Protocol

Materials:

Cell Lines: HEK293 stably expressing human DAT, NET, or SERT.

Reagent: ASP+ (Sigma/Aldrich), diluted to 10 uM in Assay Buffer.

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Detection: FLIPR or EnVision Plate Reader (Ex: 475 nm / Em: 605 nm).
Step-by-Step Workflow:

o Cell Seeding: Plate HEK-DAT/NET/SERT cells (40,000 cells/well) in poly-D-lysine coated 96-
well black-wall/clear-bottom plates. Incubate 24h at 37°C.

o Compound Addition: Remove culture media. Add 20 pL of test compound (diluted in Assay
Buffer) at 2x final concentration. Incubate for 30 min at 37°C.

o Controls: Vehicle (DMSO 0.1%), Reference Inhibitor (Cocaine or Fluoxetine, 10 uM).

e Substrate Injection: Inject 20 pL of ASP+ (10 uM working solution) to initiate uptake. Final
ASP+ conc =5 pM.

o Kinetic Measurement: Immediately read fluorescence every 30 seconds for 15 minutes.

o Data Analysis: Calculate the slope (RFU/min) of the linear uptake phase (typically 1-10 min).

Data Visualization (Assay Logic)

HEK-DAT/NET Cells Block Transporter | Add Test Compound Competition - Inject ASP+ Uptake - Kinetic Read u | Calculate Slope
(Seeded 24h) “"| (30 min Pre-incubation) | (Fluorescent Substrate) (Ex 475 / Em 605) 7| (inhibition %)
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Figure 1: Kinetic workflow for the ASP+ Monoamine Transporter Uptake Assay.

Secondary Screening: Metabolic Stability
(Microsomal)

Rationale: The 2,5-dimethylfuran ring is a known "structural alert.” It is critical to determine if
the compound is rapidly metabolized into reactive intermediates, which would preclude it from
drug development.

Protocol:

e Incubation: Incubate test compound (1 puM) with pooled human liver microsomes (0.5
mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

e Timepoints: 0, 5, 15, 30, 60 min.
o Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
e Analysis: LC-MS/MS (MRM mode) to monitor parent compound depletion.

e Calculation:

Safety Profiling: Cytotoxicity Counter-Screen

Objective: Distinguish between specific transporter inhibition and general cell toxicity. Method:
MTT or CellTiter-Glo Assay on parental HEK293 cells (wild-type).

Protocol:
e Seed HEK293 WT cells (10,000/well).
e Treat with compound (10-point dose response, 0.1 nM — 100 uM) for 24 hours.

o Add CellTiter-Glo reagent; read Luminescence.
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e Decision Gate: If

, the compound is flagged as a "False Positive" due to toxicity.

Summary of Quantitative Benchmarks

Acceptance Reference
Parameter Assay Type L .
Criteria (Hit) Standard
ASP+ Uptake Cocaine (IC50 ~0.2—
Potency IC50 <1 uM
(DAT/NET) 0.5 uM)
o ) > 10-fold (for
Selectivity DAT vs. SERT Ratio )
stimulants)
Solubility Kinetic Nephelometry > 50 uM in HBSS
. Microsomal ( ) Verapamil (Low
Stability > 30 min N
) stability control)
o o Tamoxifen (Toxic
Toxicity HEK?293 Viability IC50 > 50 uM

control)

Decision Tree & Screening Logic
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Figure 2: Strategic decision tree for filtering furan-based derivatives from library to lead.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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